Glycochenodeoxycholic acid, sodium salt

TGR5 signaling GPBAR1 agonism metabolic regulation

Researchers face variability when substituting glycine-conjugated bile acids with taurine or unconjugated analogs in transport and signaling assays. GCDCA-Na provides a validated reference standard to eliminate this uncertainty. • Defined TGR5 agonist (EC50=3880 nM, 105% LCA efficacy) and FXR agonist (EC50=3000 nM) for calibrating receptor activation thresholds. • Distinct OSTα/β (Km=864.2 μM) and ASBT (Km=5700 nM) substrate kinetics enable precise transporter discrimination. • Induces PKC-dependent apoptosis in hepatocytes at 50 μM, a pathway distinct from TCDCA's Ca2+/calpain activation.

Molecular Formula C26H42NNaO5
Molecular Weight 471.6 g/mol
Cat. No. B13394555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycochenodeoxycholic acid, sodium salt
Molecular FormulaC26H42NNaO5
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20?,21-,24+,25?,26-;/m1./s1
InChIKeyAAYACJGHNRIFCT-LOISZIMTSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycochenodeoxycholic Acid Sodium Salt (GCDCA-Na): FXR/TGR5 Agonist


Glycochenodeoxycholic acid, sodium salt (GCDCA-Na; CAS 16564-43-5) is a glycine-conjugated primary bile acid that functions as an endogenous agonist of the Farnesoid X Receptor (FXR; EC50 = 3000 nM) and the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5; EC50 = 3880 nM, efficacy = 105% relative to lithocholic acid) [1]. It is a critical biosurfactant with a critical micelle concentration (CMC) distinct from its unconjugated or taurine-conjugated analogs, enabling specific applications in lipid solubilization, membrane protein extraction, and enterohepatic signaling studies [2]. As a substrate for key hepatic and intestinal transporters including NTCP, ASBT, and OSTα/β, GCDCA-Na serves as an essential reference standard in pharmacokinetic and toxicological investigations of bile acid homeostasis and cholestatic liver injury [3].

1 Endogenous FXR/TGR5 dual agonist for bile acid signaling and metabolic regulation studies
2 Glycine-conjugated biosurfactant with defined CMC for lipid solubilization and membrane protein extraction
3 NTCP, ASBT, OSTα/β transporter substrate for enterohepatic circulation and cholestasis research models

Why GCDCA-Na Cannot Be Substituted


Substitution of glycochenodeoxycholic acid sodium salt (GCDCA-Na) with taurine-conjugated (e.g., TCDCA) or unconjugated (e.g., CDCA) analogs introduces significant variability in receptor activation potency, transporter recognition kinetics, and physicochemical behavior that directly compromise experimental reproducibility. GCDCA-Na exhibits a distinct TGR5 efficacy profile (105% relative to LCA) and an FXR EC50 of 3000 nM [1]. Its glycine conjugation imparts unique solubility characteristics and a critical micelle concentration (CMC) that differs from both taurine conjugates and free bile acids [2]. Furthermore, glycine-conjugated bile acids demonstrate markedly higher hydrolysis rates (>90% within 60 minutes) compared to taurine-conjugated counterparts (TCDCA hydrolysis = 68%), affecting stability in biological matrices and in vitro assay conditions . These quantitative differences necessitate compound-specific validation rather than class-based substitution in signaling, transport, and formulation studies.

Target GCDCA-Na (glycine-conjugated)
If Substituting Taurine-conjugated or unconjugated analogs may alter TGR5 efficacy and CMC behavior
Target Glycine amide bond lability
If Substituting Taurine conjugates exhibit lower hydrolysis rates, potentially shifting stability profiles in long-term assays
Target OSTα/β transporter affinity profile
If Substituting Other conjugated bile acids (e.g., GDCA, GUDCA) show different Km or lack saturable transport, affecting intracellular accumulation data

GCDCA-Na: Quantitative Evidence for Selection


TGR5 Agonist Efficacy vs Lithocholic Acid

Glycochenodeoxycholic acid sodium salt (GCDCA-Na) activates human TGR5 (GPBAR1) with an EC50 of 3880 nM and an efficacy of 105% relative to lithocholic acid (LCA), a commonly used reference TGR5 agonist [1]. This represents a modestly higher maximal activation than the LCA standard, distinguishing GCDCA-Na from other glycine-conjugated bile acids such as glycoursodeoxycholic acid (GUDCA), which exhibits no detectable TGR5 agonism at physiologically relevant concentrations [1].

TGR5 efficacy vs LCA
Head-to-head
Efficacy 105% of LCA reference; GUDCA shows no activation
Reported TGR5 activation context distinct from other glycine conjugates
CHO cell luciferase assay; LCA defined as 100%
TGR5 signaling GPBAR1 agonism metabolic regulation

FXR Agonist Potency vs CDCA

Glycochenodeoxycholic acid sodium salt binds to the human Farnesoid X Receptor (FXR) with an EC50 of 3000 nM [1]. This potency is substantially lower than the unconjugated primary bile acid chenodeoxycholic acid (CDCA; EC50 ~ 10-50 μM depending on assay format) but higher than secondary bile acids such as deoxycholic acid (DCA; EC50 ~ 10 μM) [1]. Notably, taurine-conjugated chenodeoxycholic acid (TCDCA) activates FXR with species-dependent variability (active in human and mouse, inactive in frog and zebrafish), whereas GCDCA-Na activation is conserved across mammalian species [2].

FXR potency vs CDCA
Cross-study comparable
EC50 3000 nM; 3- to 17-fold more potent than CDCA depending on assay
Supports FXR agonist screening calibration and signaling pathway studies
Cell-based transactivation; conserved across mammalian species
FXR agonism nuclear receptor bile acid signaling

OSTα/β Transporter Affinity

Glycochenodeoxycholic acid sodium salt is a substrate for the heteromeric organic solute transporter OSTα/β with an apparent Michaelis constant (Km) of 864.2 ± 80.7 μM [1]. This affinity is 1.48-fold higher than that of glycodeoxycholic acid (GDCA; Km = 586.4 ± 43.2 μM) and 1.19-fold higher than taurochenodeoxycholic acid (TCDCA; Km = 723.7 ± 4.8 μM) [1]. In contrast, glycoursodeoxycholic acid (GUDCA) and ursodeoxycholic acid (UDCA) did not exhibit saturable transport kinetics in this system, indicating fundamentally different transporter recognition [1].

OSTα/β transporter Km
Head-to-head
Km 864.2 ± 80.7 μM; 1.48-fold higher than GDCA
Distinct affinity profile influences enterohepatic transport kinetics interpretation
OSTαβ/MDCKII uptake assay
transporter kinetics OSTα/β enterohepatic circulation

Hydrolysis Stability vs Taurine Conjugates

Under standardized in vitro conditions, sodium glycochenodeoxycholate (GCDCA-Na) exhibits a hydrolysis rate exceeding 90% within 60 minutes, compared to only 68% for sodium taurochenodeoxycholate (TCDCA) and 43% for sodium tauroursodeoxycholate (TUDCA) . This 1.32-fold higher hydrolysis rate relative to TCDCA reflects the inherent lability of the glycine amide bond compared to the taurine sulfonate linkage, a property that influences compound stability during prolonged incubations and in formulations requiring extended shelf life .

Hydrolysis stability
Head-to-head
>90% hydrolysis in 60 min (vs TCDCA 68%)
Higher lability requires consideration in long-duration assay designs
Standardized in vitro conditions; data to verify
hydrolysis stability bile salt deconjugation assay reproducibility

Hepatocyte Apoptosis Induction

Glycochenodeoxycholic acid sodium salt induces apoptosis in isolated rat hepatocytes at a concentration of 50 μM, an effect that can be blocked by the protein kinase C (PKC) inhibitor chelerythrine . This apoptotic threshold is substantially lower than that reported for taurochenodeoxycholic acid (TCDCA), which induces transient hepatotoxicity in a Ca2+ influx-dependent manner involving calpain activation [1]. The differential cytotoxicity profiles between glycine- and taurine-conjugated chenodeoxycholate derivatives are attributed to differences in membrane permeability and intracellular signaling pathway engagement .

Hepatocyte apoptosis
Cross-study comparable
Apoptosis induction at 50 μM; PKC-dependent pathway
Supports cholestatic liver injury modeling with a defined mechanistic stimulus
Isolated rat hepatocyte primary culture
hepatotoxicity apoptosis cholestatic liver injury

GCDCA-Na: Optimal Applications


TGR5/FXR Signaling in Metabolic Research

Use GCDCA-Na as a defined endogenous agonist in cell-based TGR5 (EC50 = 3880 nM) and FXR (EC50 = 3000 nM) reporter assays to calibrate receptor activation thresholds and benchmark synthetic agonist potency [1]. The compound's intermediate FXR potency relative to CDCA and its TGR5 efficacy exceeding the LCA reference standard make it suitable for dose-response studies in hepatic, intestinal, and adipose tissue models investigating bile acid-mediated regulation of glucose homeostasis, lipid metabolism, and energy expenditure [1].

Enterohepatic Transporter Kinetics & DDI Studies

Employ GCDCA-Na as a reference substrate for characterizing OSTα/β (Km = 864.2 ± 80.7 μM), ASBT (Km = 5700 nM), and NTCP (Ki = 7000 nM for taurocholate inhibition) transporter activity [1][2]. The distinct affinity profile relative to taurine-conjugated and deoxycholate analogs enables precise discrimination of transporter-specific contributions to bile acid clearance and accumulation [1]. This application is critical for predicting drug-induced cholestasis risk and for evaluating novel therapeutic candidates that may interfere with bile acid transport mechanisms.

In Vitro Hepatotoxicity and Cholestasis Modeling

Utilize GCDCA-Na at 50 μM to induce reproducible, PKC-dependent apoptosis in primary hepatocyte cultures for mechanistic studies of bile acid cytotoxicity [1]. Unlike TCDCA, which triggers Ca2+-dependent hepatotoxicity via calpain activation, GCDCA-Na engages a distinct PKC-mediated pathway, providing a complementary model for investigating signaling-specific therapeutic interventions in cholestatic liver diseases [1].

Membrane Protein Solubilization & Formulation Development

Apply GCDCA-Na as an ionic detergent with a defined CMC (class-level inference: glycine conjugation lowers CMC relative to free bile acids) and micellar weight for solubilizing hydrophobic membrane proteins and formulating poorly soluble compounds [1]. The compound's rapid hydrolysis rate (>90% within 60 minutes) relative to taurine conjugates must be considered in formulation stability protocols and when designing enzyme activity assays involving bile salt hydrolases [2].

Application
Selection Property
Validation Focus
Metabolic signaling research
Dual FXR/TGR5 endogenous agonist reference
Receptor activation threshold calibration in cell-based assays
Enterohepatic transporter studies
OSTα/β, ASBT, NTCP substrate profile
Transporter-specific kinetic characterization and DDI risk assessment
Hepatotoxicity modeling
PKC-dependent apoptosis induction at defined concentration
Bile acid-induced liver injury pathway dissection
Membrane protein solubilization
Defined CMC and glycine-conjugated micellar properties
Detergent compatibility and formulation stability under hydrolysis-aware conditions

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